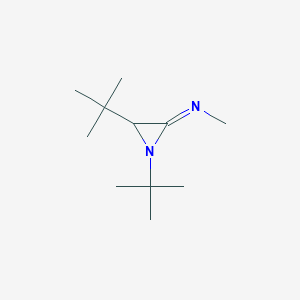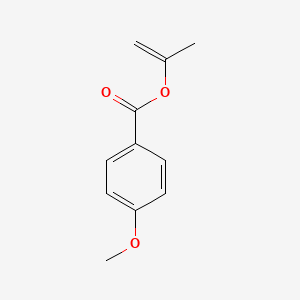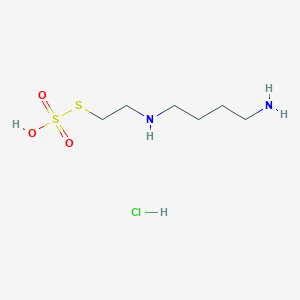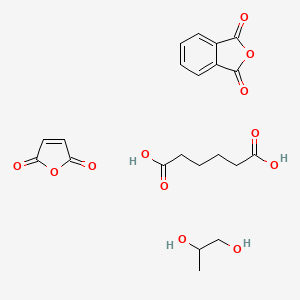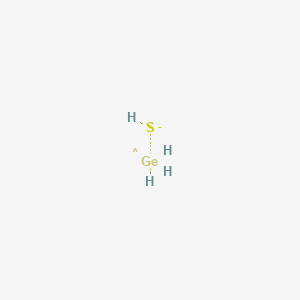
Germanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Germanethiol can be synthesized through the reaction of hydrogen sulfide with monogermyl species. For instance, hydrogen sulfide reacts with monogermylarsine or monogermylphosphine to produce this compound as an intermediate product . Another method involves the reaction of germanium tetrachloride with sodium hydrosulfide, yielding this compound and sodium chloride as by-products .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of germanium tetrachloride with hydrogen sulfide in the presence of a catalyst. This method is favored due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Germanethiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium disulfide (GeS₂) using strong oxidizing agents.
Reduction: It can be reduced back to its elemental form using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the SH group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Germanium disulfide (GeS₂).
Reduction: Elemental germanium.
Substitution: Various organogermanium compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Germanethiol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds. It is also used in studying the reactivity and properties of germanium-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electronic properties.
Wirkmechanismus
The mechanism by which germanethiol exerts its effects involves its ability to form strong bonds with metals and other elements. The SH group in this compound can interact with metal ions, forming stable complexes. This property is particularly useful in catalysis and materials science. Additionally, this compound can undergo redox reactions, making it valuable in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Methanethiol (CH₃SH): A simpler thiol with similar chemical properties but different applications.
Ethanethiol (C₂H₅SH): Another thiol used in the chemical industry, known for its strong odor.
Thiophenol (C₆H₅SH): An aromatic thiol with distinct reactivity due to the presence of the phenyl group.
Uniqueness of Germanethiol: this compound is unique due to the presence of germanium, which imparts distinct electronic and chemical properties compared to other thiols
Eigenschaften
CAS-Nummer |
21847-06-3 |
|---|---|
Molekularformel |
GeH4S- |
Molekulargewicht |
108.73 g/mol |
InChI |
InChI=1S/GeH3.H2S/h1H3;1H2/p-1 |
InChI-Schlüssel |
ZHDXCPLPPSKBOH-UHFFFAOYSA-M |
Kanonische SMILES |
[SH-].[GeH3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



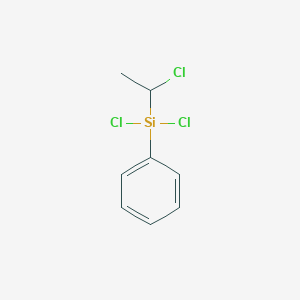
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
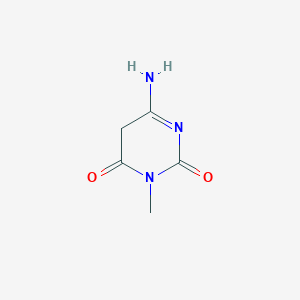
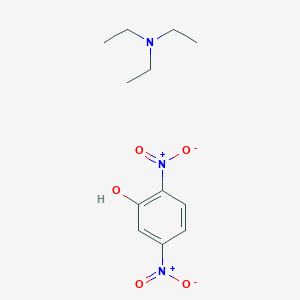

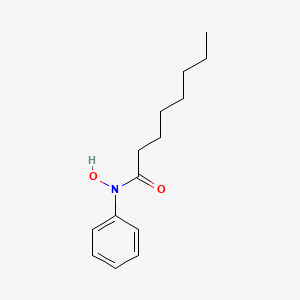
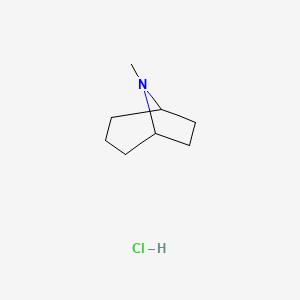
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
